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Compound of Interest

Compound Name: Cudetaxestat

Cat. No.: B10854783

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the drug interaction profiles of two investigational
autotaxin inhibitors, Cudetaxestat (BLD-0409) and ziritaxestat (GLPG1690). Both compounds
have been evaluated for the treatment of idiopathic pulmonary fibrosis (IPF), and
understanding their potential for drug-drug interactions (DDIs) is critical for their clinical
development and potential future use in combination with other therapies.

Executive Summary

Cudetaxestat has demonstrated a low potential for clinically significant drug-drug interactions
in Phase 1 clinical trials, including when co-administered with standard-of-care IPF therapies.
In contrast, ziritaxestat has a more complex DDI profile, being a substrate and weak inhibitor of
major drug-metabolizing enzymes and transporters, with preclinical and modeling data
suggesting a higher risk of interactions.

Mechanism of Action: Autotaxin-LPA Signaling
Pathway

Both Cudetaxestat and ziritaxestat are inhibitors of autotaxin (ATX), a key enzyme in the
lysophosphatidic acid (LPA) signaling pathway.[1][2] ATX catalyzes the conversion of
lysophosphatidylcholine (LPC) to LPA, a bioactive lipid mediator that promotes fibrosis.[1][2] By
inhibiting ATX, both drugs aim to reduce LPA levels and downstream pro-fibrotic signaling.[1][2]
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Caption: Simplified Autotaxin-LPA signaling pathway.

Comparative Drug Interaction Profile

The following tables summarize the known and predicted drug interaction profiles of
Cudetaxestat and ziritaxestat based on available clinical and preclinical data.

Table 1: Cudetaxestat Drug Interaction Profile
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Interacting Agent/Enzyme

Effect of Cudetaxestat

Supporting Data

Pirfenidone

No significant effect on

pirfenidone pharmacokinetics.

[3]

Phase 1 DDI study
(NCT04939467) in healthy

volunteers.[4]

Nintedanib

No significant effect on

nintedanib exposure.[3]

Phase 1 DDI study
(NCT04939467) in healthy
volunteers and preclinical in

vivo studies in rats.[3][5]

CYP1A2

No apparent inhibition.[6]

Phase 1 CYP substrate
interaction study
(NCT04814498) using the

Geneva cocktail.[6]

CYP2B6

No apparent inhibition.[6]

Phase 1 CYP substrate
interaction study
(NCT04814498) using the

Geneva cocktail.[6]

CYP2C9

No apparent inhibition.[6]

Phase 1 CYP substrate
interaction study
(NCT04814498) using the

Geneva cocktail.[6]

CYP2C19

Possible induction.[6]

Phase 1 CYP substrate
interaction study
(NCT04814498) using the

Geneva cocktail.[6]

CYP3A4

No apparent inhibition.[6]

Phase 1 CYP substrate
interaction study
(NCT04814498) using the

Geneva cocktail.[6]

Table 2: Ziritaxestat Drug Interaction Profile
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Interacting Agent/Enzyme

Effect of/lon Ziritaxestat

Supporting Data

Nintedanib

Ziritaxestat significantly
increased nintedanib exposure
(Cmax and AUC) in rats.[7]

Preclinical in vivo study.[5]

CYP3A4 Substrates (e.g.,

Midazolam)

Ziritaxestat is predicted to
increase the AUC of
midazolam by 2.7-fold.[8]

PBPK modeling.[8]

CYP3A4 Inhibitors (Moderate,

e.g., Fluconazole)

Predicted to increase
zZiritaxestat AUC by 2.6-fold.[8]

PBPK modeling.[8]

CYP3A4 Inhibitors (Strong,

e.g., Voriconazole)

Predicted to increase
ziritaxestat AUC by 15-fold.[8]

PBPK modeling.[8]

CYP3A4 Inducers (e.g.,

Efavirenz)

Predicted to decrease
ziritaxestat AUC by 3-fold.[8]

PBPK modeling.[8]

OATP1B1 Substrates

Weak inhibitor.[8]

In vitro data.[8]

P-glycoprotein (P-gp)
Substrates

Potent inhibitor (in vitro).[3]

In vitro data.[3]

Pirfenidone

Ziritaxestat exposure was
numerically lower in patients

receiving pirfenidone.[9]

Analysis of Phase 3 ISABELA
studies.[9]

Experimental Methodologies
Cudetaxestat: Clinical Drug-Drug Interaction Studies

1. Interaction with Pirfenidone and Nintedanib (NCT04939467): A Phase 1, open-label,
randomized, crossover study was conducted in healthy adult volunteers to assess the effect of

Cudetaxestat on the pharmacokinetics of pirfenidone and nintedanib.[4] Participants received

single doses of pirfenidone or nintedanib alone and in combination with Cudetaxestat.[3]

Blood samples were collected at predefined time points to determine the plasma

concentrations and pharmacokinetic parameters of each drug.

2. Cytochrome P450 (CYP) Enzyme Interaction Study (NCT04814498): A Phase 1 study in
healthy volunteers was conducted to evaluate the effect of Cudetaxestat on the activity of
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major CYP enzymes.[6] The study utilized the "Geneva cocktail,” a validated combination of
probe substrates for different CYP isoforms.[6] The cocktail included caffeine (CYP1A2),
bupropion (CYP2B6), flurbiprofen (CYP2C9), omeprazole (CYP2C19), dextromethorphan
(CYP2D6), and midazolam (CYP3A4).[10] The pharmacokinetics of the probe drugs and their
metabolites were assessed before and after administration of Cudetaxestat to determine its
inhibitory or inducing potential.[6]
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Caption: Workflow for Cudetaxestat's CYP interaction study.
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Ziritaxestat: Physiologically Based Pharmacokinetic
(PBPK) Modeling

The drug interaction potential of ziritaxestat was primarily evaluated using a physiologically
based pharmacokinetic (PBPK) network interaction model.[8] This in silico approach integrates
in vitro data on metabolism and transport with physiological information to simulate the
pharmacokinetics of a drug in various scenarios.

Model Development and Validation:

 In Vitro Data: Data on ziritaxestat's metabolism (primarily by CYP3A4), transport (substrate
for P-gp and BCRP), and inhibition potential for various enzymes and transporters were used
as inputs for the model.

» Clinical Data: Pharmacokinetic data from Phase 1 studies in healthy volunteers were used to
build and validate the PBPK model.

» Validation: The model's predictive performance was verified by comparing simulated DDI
results with observed clinical data for interactions with known inhibitors and substrates (e.g.,
itraconazole, rifampin).[8]

DDI Simulations: Once validated, the PBPK model was used to simulate the effect of co-
administering ziritaxestat with various perpetrators (drugs that affect ziritaxestat) and victims
(drugs affected by ziritaxestat).[8] These simulations predicted changes in pharmacokinetic
parameters such as the area under the curve (AUC) and maximum concentration (Cmax).[8]
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Caption: Workflow for ziritaxestat's PBPK-based DDI assessment.

Conclusion

The available data suggest that Cudetaxestat has a more favorable drug interaction profile
than ziritaxestat, with a lower likelihood of causing or being subject to clinically significant
pharmacokinetic interactions. This is a crucial consideration for the development of new
therapies for IPF, a disease where patients are often on multiple medications. The
comprehensive PBPK modeling for ziritaxestat provided valuable predictions of its DDI
liabilities, while the clinical DDI studies for Cudetaxestat have offered reassuring evidence of
its low interaction potential. These findings are essential for guiding the design of future clinical
trials and for informing the potential clinical use of these autotaxin inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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